4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions. Common reagents include hydrazine hydrate, chlorinated benzene derivatives, and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-phenylpyridazine
- 4-Chloro-5-methyl-2-phenylpyrimidine
- 4-Chloro-5-methyl-2-phenylpyrazine
Uniqueness
4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
68143-10-2 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-8-7-13-14(11(15)10(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
IZAUUAWLVQZSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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